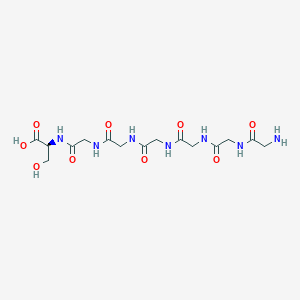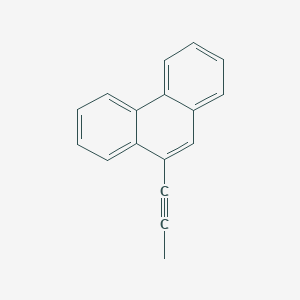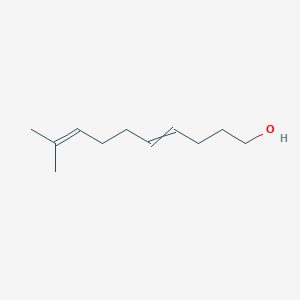![molecular formula C13H22N2O2Sn B14255909 Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 209681-13-0](/img/structure/B14255909.png)
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a trimethylstannyl group and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(trimethylstannyl)-3-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trimethylstannyl group can interact with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, dimethyl-, 3-pyridinyl ester
- Carbamic acid, N-[(3,4-dihydro-2H-pyran-2-yl)methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
209681-13-0 |
|---|---|
Formule moléculaire |
C13H22N2O2Sn |
Poids moléculaire |
357.04 g/mol |
Nom IUPAC |
tert-butyl N-(4-trimethylstannylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N2O2.3CH3.Sn/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;;;;/h4,6-7H,1-3H3,(H,12,13);3*1H3; |
Clé InChI |
QPLJGPWZMHSVHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
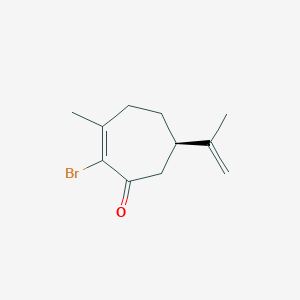
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
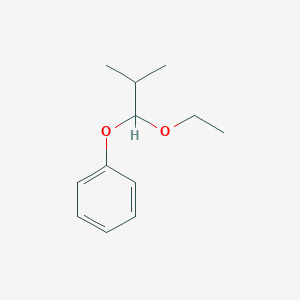
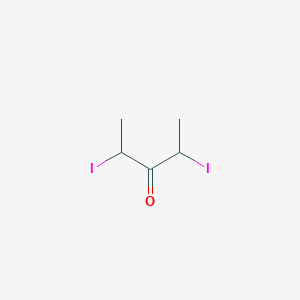
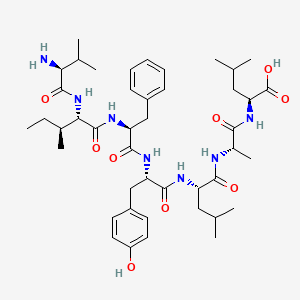
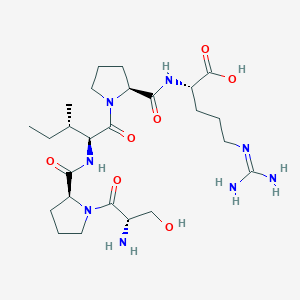
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)

